ARRY-382 -

ARRY-382

Catalog Number: EVT-260095
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ARRY-382 is a small molecule and orally available inhibitor of colony-stimulating factor-1 receptor (CSF1R; cFMS) with potential antineoplastic activity. cFMS tyrosine kinase inhibitor ARRY-382 binds to and inhibits the activity of cFMS. By preventing colony-stimulating factor-1 (CSF-1)-cFMS signaling, this agent may inhibit tumor cell proliferation in cFMS-overexpressing tumor cells.
Synthesis Analysis

The synthesis of ARRY-382 involves several key steps that ensure the compound's potency and specificity. The synthesis typically begins with the formation of the core pyrimidine structure, which is then modified to introduce various functional groups that enhance its inhibitory activity against CSF-1R. The compound has an IC50 value of approximately 9 nM, indicating its high potency .

Technical details regarding the synthesis methods may include:

  • Reagents: Specific chemical reagents used to facilitate reactions.
  • Conditions: Temperature, pressure, and reaction times optimized for yield.
  • Purification: Techniques such as chromatography to isolate the final product.
Molecular Structure Analysis

The molecular formula of ARRY-382 is C32H36N8O2C_{32}H_{36}N_{8}O_{2}, with a molecular weight of 548.68 g/mol. The compound's structure features a complex arrangement that includes multiple nitrogen atoms and aromatic rings, contributing to its binding affinity for CSF-1R.

Structural Data

  • InChIKey: JUPOTOIJLKDAPF-UHFFFAOYSA-N
  • CAS Registry Number: 1313407-95-2

The three-dimensional conformation of ARRY-382 has been modeled using computational techniques such as molecular docking, which helps predict how the compound interacts with its target receptor .

Chemical Reactions Analysis

ARRY-382 primarily functions through competitive inhibition of CSF-1R. Upon binding to the receptor, it prevents the activation of downstream signaling pathways that promote tumor growth and immune suppression. The technical details of these reactions involve:

  • Binding Affinity: The interaction strength between ARRY-382 and CSF-1R.
  • Inhibition Mechanism: How ARRY-382 disrupts normal receptor function by blocking ligand binding.

In vitro studies have demonstrated that ARRY-382 effectively reduces the number of tumor-infiltrating macrophages, thereby altering the tumor microenvironment favorably for immune response activation .

Mechanism of Action

The mechanism of action for ARRY-382 centers on its role as an antagonist of CSF-1R. By inhibiting this receptor:

  1. Reduction of Tumor-Infiltrating Macrophages: It decreases the presence of tumor-associated macrophages in the microenvironment.
  2. Reprogramming Macrophages: It promotes enhanced antigen presentation and T-cell activation, which are critical for effective anti-tumor immunity.

This dual action positions ARRY-382 as a promising candidate in combination therapies aimed at improving responses to immune checkpoint inhibitors like pembrolizumab .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility can be enhanced using methods such as ultrasound or vortex mixing .

Chemical Properties

  • Stability: Exhibits stability under physiological conditions, making it suitable for therapeutic applications.
  • Reactivity: Reactivity profiles indicate that it maintains efficacy across various biological environments.

Relevant data from pharmacokinetic studies show that ARRY-382 has favorable absorption characteristics when administered orally, with ongoing evaluations assessing its metabolism and excretion profiles .

Applications

ARRY-382 has been investigated primarily for its applications in oncology:

  1. Cancer Therapy: Targeting advanced malignant solid tumors by modulating immune responses.
  2. Combination Treatments: Used in conjunction with immune checkpoint inhibitors to enhance therapeutic efficacy against resistant cancers.

Clinical trials have explored its safety and preliminary efficacy in patients with various advanced solid tumors, demonstrating manageable side effects and potential clinical benefits .

Pharmacological Targeting of Colony-Stimulating Factor-1 Receptor (CSF-1R)

CSF-1R Signaling in Tumor Microenvironment Remodeling

Colony-stimulating factor-1 receptor (CSF-1R) is a tyrosine kinase receptor primarily expressed on monocytes, macrophages, and other myeloid-lineage cells. Its activation by ligands CSF-1 or IL-34 triggers homodimerization and downstream signaling cascades (e.g., PI3K, ERK1/2, JNK), governing macrophage survival, differentiation, and functional polarization [6] [7]. Within the tumor microenvironment (TME), sustained CSF-1R signaling promotes the recruitment and polarization of tumor-associated macrophages (TAMs) toward an immunosuppressive M2 phenotype. These TAMs secrete pro-tumorigenic factors (e.g., IL-10, TGF-β, VEGF), which drive angiogenesis, extracellular matrix remodeling, and T-cell suppression [1] [6].

In pancreatic ductal adenocarcinoma (PDA), the CSF-1/CSF-1R axis facilitates crosstalk between cancer-associated fibroblasts (CAFs) and TAMs. CAF-derived CSF-1 recruits CSF-1R+ macrophages, which in turn produce growth factors that sustain fibroblast activation and stromal density. This bidirectional interaction creates a fibrotic and immunosuppressive niche, correlating with chemotherapy resistance and disease progression [6]. Similarly, in chronic lymphocytic leukemia (CLL), CSF-1R+ nurse-like cells (NLCs) provide survival signals to malignant B-cells through direct contact and paracrine signaling. Depletion of these cells induces apoptosis in primary CLL samples [2] [4].

Table 1: CSF-1R-Dependent Cellular Interactions in the Tumor Microenvironment

Tumor TypeCSF-1R+ CellsSupport MechanismFunctional Outcome
Pancreatic CancerM2-polarized TAMsVEGF secretion; CAF activationAngiogenesis; Desmoplasia; T-cell exclusion
CLLNurse-like cells (NLCs)Direct survival signals; Cytokine secretionLeukemia cell proliferation; Drug resistance
AMLCD14+ monocytesParacrine growth factorsBlast survival; Relapse promotion [4]
Ovarian CancerPeritoneal macrophagesImmunosuppressive cytokine releaseT-regulatory cell expansion; Metastasis [1]

Rationale for Selective CSF-1R Inhibition in Immuno-Oncology

Targeting CSF-1R offers a strategic approach to disrupt immunosuppressive TMEs by:

  • Depleting Protumoral Macrophages: Small-molecule inhibitors like ARRY-382 induce apoptosis in CSF-1R+ TAMs and NLCs, removing critical survival signals for tumor cells. In AML, 20–30% of primary samples show sensitivity to CSF-1R inhibition due to dependency on monocyte-derived niche support [4].
  • Repolarizing Myeloid Populations: Preclinical data indicate that CSF-1R blockade can reprogram myeloid-derived suppressor cells (MDSCs) toward a pro-inflammatory phenotype, potentially restoring T-cell cytotoxicity [7].
  • Synergizing with Immune Checkpoint Inhibitors: Resistance to PD-1/PD-L1 inhibitors often arises from myeloid-mediated immunosuppression. Combining CSF-1R and PD-1 inhibitors aims to concurrently overcome T-cell exhaustion and myeloid suppression [1] [5].

Despite compelling preclinical synergy, clinical outcomes have been variable. In solid tumors, efficacy correlates with baseline TAM infiltration and CSF-1 ligand levels. Tumors with abundant CSF-1R+ CD163+ macrophages (e.g., tenosynovial giant cell tumors) show robust responses, while "cold" tumors may require additional combinatorial strategies [7].

ARRY-382 as a Paradigm of Small-Molecule Kinase Inhibition

ARRY-382 (PF-07265804) is an orally bioavailable, ATP-competitive inhibitor of CSF-1R with an IC50 of 9 nM. Its selectivity profile distinguishes it from multi-kinase inhibitors (e.g., pexidartinib), as it exhibits minimal activity against related kinases (c-KIT, FLT3, PDGFR) at therapeutic concentrations [3] [10]. Structurally, ARRY-382 features a bis-amide scaffold that stabilizes the kinase in its inactive conformation, achieving >100-fold selectivity versus other tyrosine kinases [8] [10].

Table 2: Pharmacological Profile of ARRY-382

ParameterCharacteristicSignificance
Molecular Weight564.68 g/molOptimal for oral bioavailability
IC50 (CSF-1R)9 nMHigh potency in enzymatic assays
Selectivity>100-fold vs. c-KIT/PDGFRMinimizes off-target toxicity [3] [10]
Key TargetsCSF-1R (primary)Precision targeting of TAMs
Solubility8.33 mg/mL in DMSOFormulation flexibility [10]

In the Phase 1b/2 trial (NCT02880371), ARRY-382 combined with pembrolizumab demonstrated target engagement through reduced CSF-1R+ macrophage populations in paired tumor biopsies. However, clinical efficacy was limited: only 3/57 patients (5.3%) across PDA, PD-1-refractory, and ovarian cohorts achieved partial responses [1] [5]. Pharmacodynamic analysis confirmed on-target effects, including increased plasma CSF-1 levels (indicative of receptor blockade) and decreased CD163+ TAMs. Despite this, efficacy did not correlate with TAM depletion in all tumors, suggesting compensatory resistance mechanisms (e.g., IL-34 signaling or redundant kinase pathways) [1] [7].

Table 3: Clinical Activity of ARRY-382 in Phase 1b/2 Trials

Cohort (Phase)Patient NumberConfirmed ResponsesResponse DurationPharmacodynamic Changes
Advanced Solid Tumors (1b)192 PR (10.5%)29.2 and 3.1 monthsDecreased tumor CD163+ cells [1] [5]
Pancreatic Cancer (2)271 PR (3.7%)2.4 monthsPlasma CSF-1 elevation >50% [1]
PD-1 Refractory Tumors (2)190-Transient transaminase increases [5]
Ovarian Cancer (2)110-Not reported

Future development requires biomarker-driven patient selection. Candidates include tumors with:

  • CSF-1 Autocrine Signaling: dt-GCTs with CSF1 translocations respond dramatically to CSF-1R inhibition [7].
  • Myeloid-Rich Microenvironments: AML and CLL with high CD14+ monocyte infiltration [2] [4].
  • Checkpoint Inhibitor Resistance: Tumors progressing on PD-1 inhibitors due to TAM-mediated immunosuppression [1].

Properties

Product Name

ARRY-382

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

ARRY382; ARRY 382; ARRY-382.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.